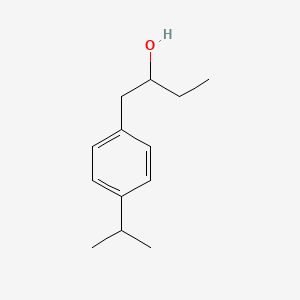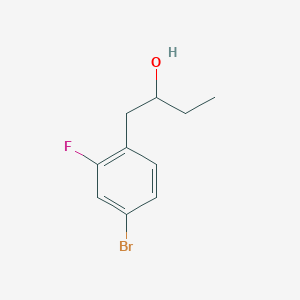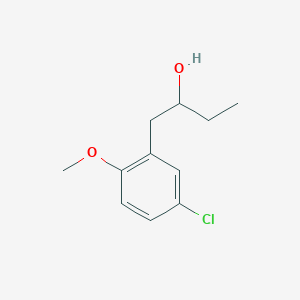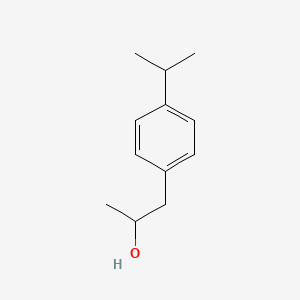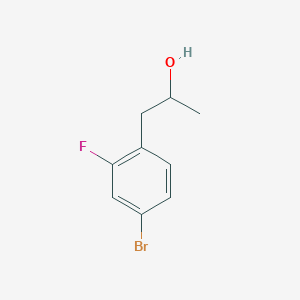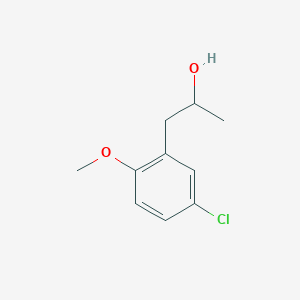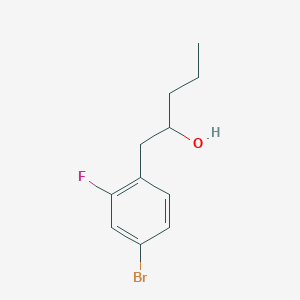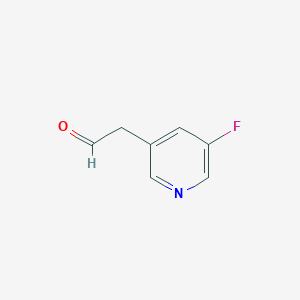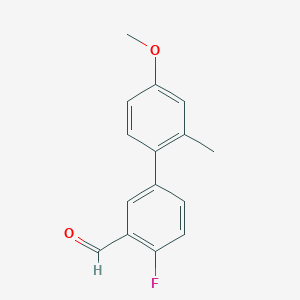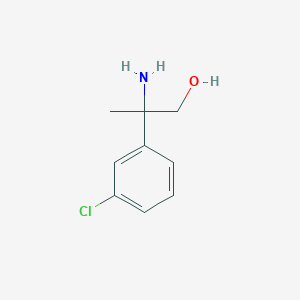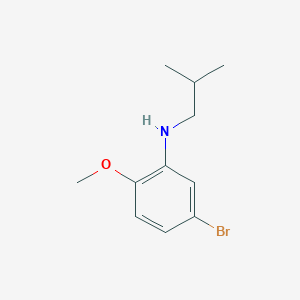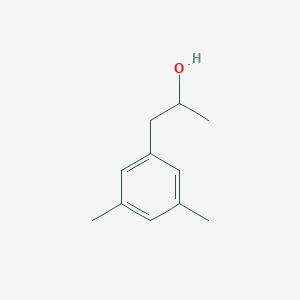
1-(3,5-Dimethylphenyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylphenyl)-2-propanol is an organic compound belonging to the class of phenylpropanols. It is characterized by a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and a propanol group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)-2-propanol can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 3,5-dimethylbenzene with propylene oxide in the presence of a strong acid catalyst such as aluminum chloride. The reaction conditions typically require anhydrous conditions and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(3,5-Dimethylphenyl)-2-propanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3,5-dimethylphenyl)-2-propanone using oxidizing agents such as chromyl chloride or potassium permanganate.
Reduction: Reduction reactions can convert the compound to 1-(3,5-dimethylphenyl)-2-propanal using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, potassium permanganate, and reflux conditions.
Reduction: Lithium aluminum hydride, anhydrous ether, and low temperatures.
Substitution: Various electrophiles, Lewis acid catalysts, and controlled temperatures.
Major Products Formed:
Oxidation: 1-(3,5-dimethylphenyl)-2-propanone.
Reduction: 1-(3,5-dimethylphenyl)-2-propanal.
Substitution: Various substituted phenylpropanols depending on the electrophile used.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-2-propanol has several scientific research applications across different fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(3,5-Dimethylphenyl)-2-propanol exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)-2-propanol
1-(3,4-Dimethylphenyl)-2-propanol
1-(2,6-dimethylphenyl)-2-propanol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-4-9(2)6-11(5-8)7-10(3)12/h4-6,10,12H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKURXXWNXESAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
